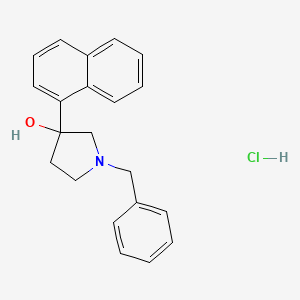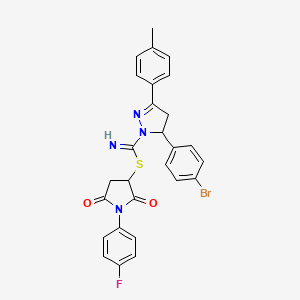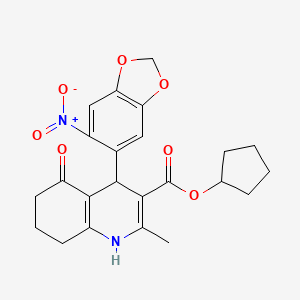
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurodegenerative diseases, and cancer.
作用機序
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 results in the inhibition of neurotransmitter release, leading to a reduction in pain, inflammation, and nausea.
Biochemical and Physiological Effects:
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
One of the main advantages of using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 in lab experiments is its potency and specificity for the cannabinoid receptors. It has been extensively studied and its pharmacological effects are well characterized, making it a reliable tool for investigating the role of cannabinoids in various physiological processes. However, its use is limited by its potential side effects, such as sedation and hypothermia, which can complicate experiments.
将来の方向性
There are several areas of future research that could be explored using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2. One area of interest is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of the compound in cancer therapy, as it has been shown to have anti-tumor effects in preclinical models. Additionally, further research is needed to fully understand the mechanisms underlying the pharmacological effects of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 and to develop more selective and potent cannabinoid receptor agonists for therapeutic use.
合成法
The synthesis of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 involves the condensation of 1-naphthylamine with benzylpyrrolidine-3-carboxylate, followed by reduction of the resulting imine with lithium aluminum hydride. The hydrochloride salt of the compound is obtained by treatment with hydrochloric acid.
科学的研究の応用
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been widely used in scientific research to investigate the pharmacological effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic properties, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea.
特性
IUPAC Name |
1-benzyl-3-naphthalen-1-ylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c23-21(20-12-6-10-18-9-4-5-11-19(18)20)13-14-22(16-21)15-17-7-2-1-3-8-17;/h1-12,23H,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLBTDJHNALRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC3=CC=CC=C32)O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)